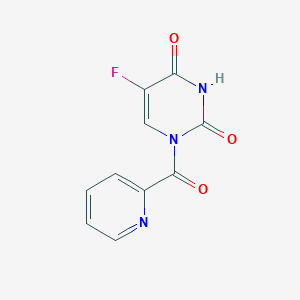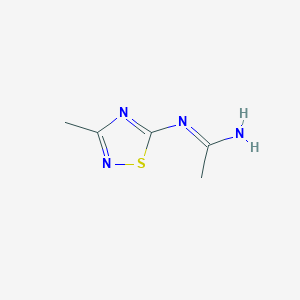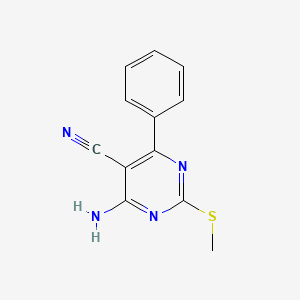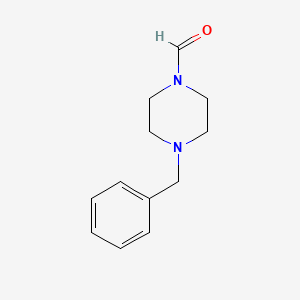
4-Benzylpiperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylpiperazine-1-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₆N₂O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-1-carbaldehyde typically involves the benzylation of piperazine followed by formylation. One common method includes the reaction of piperazine with benzyl chloride in the presence of a base to form N-benzylpiperazine. This intermediate is then subjected to formylation using formic acid or formyl chloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzylpiperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions at the benzyl group or the piperazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives
Applications De Recherche Scientifique
4-Benzylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of 4-Benzylpiperazine-1-carbaldehyde involves its interaction with various molecular targets. It can act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction can lead to changes in neurotransmitter levels and receptor activity, which may explain its potential therapeutic effects .
Similar Compounds:
Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.
Phenylpiperazine: Known for its psychoactive properties.
Ephedrine: A stimulant and decongestant.
Comparison: this compound is unique due to its specific structural features and reactivity. Unlike benzylpiperazine, which is primarily known for its stimulant effects, this compound has broader applications in synthetic chemistry and potential therapeutic uses .
Propriétés
| 6935-82-6 | |
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
4-benzylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Clé InChI |
UPRPMAXKKSSVTD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


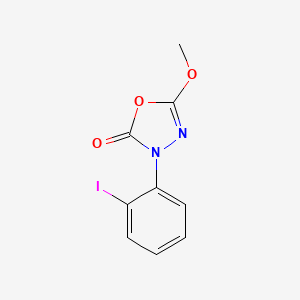
![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)


![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
